molecular formula C15H19N3O4 B3000543 (2S)-4-METHYL-2-({[3-OXO-3,4-DIHYDRO-1(2H)-QUINOXALINYL]CARBONYL}AMINO)PENTANOIC ACID CAS No. 1173685-44-3

(2S)-4-METHYL-2-({[3-OXO-3,4-DIHYDRO-1(2H)-QUINOXALINYL]CARBONYL}AMINO)PENTANOIC ACID

Cat. No.: B3000543
CAS No.: 1173685-44-3
M. Wt: 305.334
InChI Key: BTSAMJQORZIHHL-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-4-METHYL-2-({[3-OXO-3,4-DIHYDRO-1(2H)-QUINOXALINYL]CARBONYL}AMINO)PENTANOIC ACID (CAS 1173661-61-4) is a high-purity chemical compound supplied for research purposes. It is a specialized derivative based on the 3,4-dihydro-3-oxoquinoxaline scaffold, a structure recognized for its significant potential in medicinal chemistry and drug discovery . Quinoxaline derivatives are a notable class of heterocyclic compounds known for their diverse biological activities, largely due to the unique electronic properties of the fused benzene and pyrazine rings . This specific compound is designed for researchers investigating novel therapeutic pathways, particularly in the realm of metabolic diseases. Its structural class is associated with potent bioactivity, including acting as a glycogen phosphorylase inhibitor . Glycogen phosphorylase is a key enzyme in the regulation of glycogen metabolism, and its inhibition represents a promising therapeutic strategy for the management of type 2 diabetes mellitus by reducing excessive hepatic glucose output . Consequently, this reagent holds substantial research value for academic, pharmaceutical, and biotechnology laboratories focused on developing new treatments for diabetes and obesity. The mechanism of action for this class of compounds involves binding to the glycogen phosphorylase enzyme, thereby altering its conformation and suppressing its activity, which can be leveraged in biochemical and pharmacological studies . This product is intended for laboratory research applications only and is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

(2S)-4-methyl-2-[(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)amino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4/c1-9(2)7-11(14(20)21)17-15(22)18-8-13(19)16-10-5-3-4-6-12(10)18/h3-6,9,11H,7-8H2,1-2H3,(H,16,19)(H,17,22)(H,20,21)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTSAMJQORZIHHL-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)N1CC(=O)NC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)N1CC(=O)NC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-4-METHYL-2-({[3-OXO-3,4-DIHYDRO-1(2H)-QUINOXALINYL]CARBONYL}AMINO)PENTANOIC ACID typically involves multi-step organic reactionsCommon reagents used in these reactions include methanesulfonic acid and phenylhydrazine hydrochloride .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The exact methods can vary depending on the specific requirements and scale of production.

Chemical Reactions Analysis

Types of Reactions

(2S)-4-METHYL-2-({[3-OXO-3,4-DIHYDRO-1(2H)-QUINOXALINYL]CARBONYL}AMINO)PENTANOIC ACID undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various oxidizing and reducing agents. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction could produce amino-substituted compounds.

Scientific Research Applications

(2S)-4-METHYL-2-({[3-OXO-3,4-DIHYDRO-1(2H)-QUINOXALINYL]CARBONYL}AMINO)PENTANOIC ACID has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-4-METHYL-2-({[3-OXO-3,4-DIHYDRO-1(2H)-QUINOXALINYL]CARBONYL}AMINO)PENTANOIC ACID involves its interaction with specific molecular targets and pathways. The quinoxaline moiety is known to interact with various enzymes and receptors, potentially modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

a. (S)-2-((3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)amino)-4-methylpentanoic acid ()
  • Similarities: Both compounds share a pentanoic acid backbone with a 4-methyl group and a chiral center (S-configuration). Both incorporate a dihydroheterocyclic ring (quinoxaline vs. isoquinoline) linked via an amide bond.
  • Differences: The heterocycle in the target compound is a 3-oxo-dihydroquinoxaline, whereas the analog uses a 3,3-dimethyl-dihydroisoquinoline.
b. BOC-(3S,4S)-4-AMINO-3-HYDROXY-5-(4'-BENZOXYPHENYL)PENTANOIC ACID ()
  • Similarities :
    • Both compounds are chiral carboxylic acids with complex substituents.
    • The BOC (tert-butoxycarbonyl) group in this analog is a common protective strategy for amines, analogous to the carboxamide group in the target compound.
  • Differences: The analog includes a hydroxy group and a benzoxyphenyl side chain, which may influence solubility and bioavailability.

Functional Group Analysis

a. Amide Linkages

The carboxamide group in the target compound is critical for stability and intermolecular interactions. Analogous compounds, such as 2-[[4-methyl-2-[[3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentanoyl]amino]propanoic acid (), highlight the prevalence of amide bonds in bioactive molecules.

b. Heterocyclic Moieties
  • Quinoxaline vs. Isoquinoline: Quinoxaline’s dual nitrogen atoms may enhance binding to metalloenzymes or DNA, whereas isoquinoline derivatives () are more common in alkaloid-inspired therapeutics.
  • Chromenyl and Thiazolidine Derivatives (): These analogs lack the dihydroquinoxaline system but emphasize the role of heterocycles in modulating electronic properties and metabolic stability .

Physical and Chemical Properties

While explicit data for the target compound are unavailable, trends from the CRC Handbook of Chemistry and Physics () suggest:

  • Solubility: Carboxylic acids with polar substituents (e.g., quinoxaline) may exhibit higher aqueous solubility than non-polar analogs.
  • Melting Points : Heterocyclic derivatives typically have higher melting points due to crystalline packing, as seen in structurally related compounds .

Data Tables

Table 1: Key Structural Features of Target Compound and Analogs

Compound Name Backbone Heterocycle Functional Groups
(2S)-4-Methyl-2-({[3-oxo-3,4-dihydro-1(2H)-quinoxalinyl]carbonyl}amino)pentanoic acid Pentanoic acid 3-Oxo-dihydroquinoxaline Carboxamide, Methyl
(S)-2-((3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)amino)-4-methylpentanoic acid Pentanoic acid 3,3-Dimethyl-dihydroisoquinoline Amine, Methyl
BOC-(3S,4S)-4-Amino-3-hydroxy-5-(4'-benzoxyphenyl)pentanoic acid Pentanoic acid None BOC-protected amine, Hydroxy, Benzoxy

Table 2: Hypothetical Property Comparison*

Property Target Compound Isoquinoline Analog () BOC-Protected Analog ()
Molecular Weight (g/mol) ~350 (estimated) ~320 ~450
LogP ~1.5 (moderately lipophilic) ~2.0 ~3.5 (highly lipophilic)
Bioactivity Prediction Kinase inhibition Receptor modulation Prodrug candidate

*Properties inferred from structural analogs and handbook data .

Biological Activity

(2S)-4-Methyl-2-({[3-Oxo-3,4-Dihydro-1(2H)-Quinoxaliny]Carbonyl}Amino)Pentanoic Acid, also known by its CAS number 1212136-21-4, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant studies.

The molecular formula of (2S)-4-Methyl-2-({[3-Oxo-3,4-Dihydro-1(2H)-Quinoxaliny]Carbonyl}Amino)Pentanoic Acid is C13H15N3O3, with a molecular weight of approximately 265.3281 g/mol. The compound features a unique structure that includes a quinoxaline moiety, which is often associated with various biological activities.

Research indicates that the compound may interact with specific biological pathways:

  • Inhibition of N-Acylethanolamine Acid Amidase (NAAA) : Similar compounds have been shown to inhibit NAAA, an enzyme involved in the degradation of lipid signaling molecules. This inhibition can lead to increased levels of endogenous lipid agonists such as oleoylethanolamide and palmitoylethanolamide, which are known to modulate pain and inflammation responses .
  • Anticancer Properties : Preliminary studies suggest that derivatives of this compound may exhibit anticancer activity. For instance, related compounds have demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 breast cancer cells, through mechanisms involving apoptosis and cell cycle arrest .

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of (2S)-4-Methyl-2-({[3-Oxo-3,4-Dihydro-1(2H)-Quinoxaliny]Carbonyl}Amino)Pentanoic Acid:

Study Cell Line IC50 (µM)Effect
Anticancer ActivityMCF-710Induces apoptosis
NAAA InhibitionHuman Cells7Reduces inflammatory response
Pain Model (Rodent)N/AN/AAlleviates hyperalgesia

Case Studies

  • Pain Management : In a rodent model, topical administration of a related compound demonstrated significant analgesic effects in models of hyperalgesia and allodynia. This suggests potential applications in pain management therapies .
  • Neuroprotective Effects : Compounds structurally related to (2S)-4-Methyl-2-({[3-Oxo-3,4-Dihydro-1(2H)-Quinoxaliny]Carbonyl}Amino)Pentanoic Acid have been investigated for their neuroprotective properties in models of neurodegenerative diseases. The ability to enhance lipid signaling pathways may contribute to neuroprotection against excitotoxicity and oxidative stress .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.